molecular formula C7H14ClN B6240100 (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 121055-08-1

(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride

Cat. No.: B6240100
CAS No.: 121055-08-1
M. Wt: 147.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride is a chemical compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[2.2.1]heptane framework, which is a common motif in many bioactive molecules.

Scientific Research Applications

(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can serve as a ligand in biochemical studies to investigate protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: It can be used in the development of new materials and catalysts.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride typically involves a series of organic reactions. One common method is the formal [4 + 2] cycloaddition reaction, which allows for the construction of the bicyclic framework under mild conditions . This reaction can be catalyzed by chiral tertiary amines, enabling the formation of enantioselective products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or amines.

Mechanism of Action

The mechanism of action of (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R,4R)-bicyclo[221]heptan-2-amine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride involves the reduction of a ketone intermediate followed by reductive amination to form the amine. The bicyclic structure is formed through a Diels-Alder reaction between a diene and a dienophile.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium borohydride", "Ammonium chloride", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Cyclopentadiene and maleic anhydride undergo a Diels-Alder reaction to form the bicyclic intermediate.", "Step 2: The ketone intermediate is reduced using sodium borohydride to form the corresponding alcohol.", "Step 3: The alcohol is then subjected to reductive amination using ammonium chloride and sodium cyanoborohydride to form the amine.", "Step 4: The amine is then treated with hydrochloric acid in ethanol to form the hydrochloride salt of the final product." ] }

CAS No.

121055-08-1

Molecular Formula

C7H14ClN

Molecular Weight

147.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.